Succinanilic acid, 4'-sulfanilamido-
Description
Properties
CAS No. |
23093-94-9 |
|---|---|
Molecular Formula |
C16H17N3O5S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[4-[(4-aminophenyl)sulfonylamino]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17N3O5S/c17-11-1-7-14(8-2-11)25(23,24)19-13-5-3-12(4-6-13)18-15(20)9-10-16(21)22/h1-8,19H,9-10,17H2,(H,18,20)(H,21,22) |
InChI Key |
GWEOSLXSLNWSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Analogues
(a) Sulfanilamide (4-Aminobenzenesulfonamide)
- Structure : A simple sulfonamide with a primary amine at the para position.
- Key Differences : Unlike the target compound, sulfanilamide lacks the succinanilic acid backbone, limiting its hydrogen-bonding capacity and structural complexity.
- Applications : Widely used as an antibiotic ().
(b) 4′-Sulfamoylacetanilide
- Structure : Features an acetanilide group (NHCOCH₃) instead of succinanilic acid.
Pharmacologically Active Derivatives
(a) N4-Sulfonamido-Succinamic Acid Derivatives
- Structure : Includes a succinamic acid core with sulfonamide substitutions ().
- Key Differences : The target compound’s 4'-sulfanilamido group enhances hydrogen-bonding interactions, which may improve binding affinity to enzymes like DPP IV ().
(b) L-4'-Cyano-3-(2,2,2-Trichloroacetamido)succinanilic Acid
- Structure: Contains a cyano group at the 4' position and a trichloroacetamido side chain.
- Key Differences: The cyano group confers intense sweetness (~3,000× sucrose), whereas the sulfanilamido group in the target compound may prioritize antimicrobial or receptor-targeting activity ().
Taste-Active Succinanilic Acid Derivatives
(a) L-4'-Nitro-(2,2,2-Trichloroacetamido)succinanilic Acid
Structural and Functional Data Comparison
¹Estimated based on structural components.
²TCA = 2,2,2-Trichloroacetamido.
³Calculated from empirical formula in .
Mechanistic Insights
- Hydrogen Bonding: The succinanilic acid backbone provides multiple hydrogen-bond donors/acceptors, enhancing interactions with biological targets compared to simpler sulfonamides ().
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) at the 4' position amplify sweetness, while sulfanilamido groups favor sulfonamide-mediated activities (e.g., enzyme inhibition) ().
Preparation Methods
Reduction of 4-[(4-Nitrophenyl)Amino]-4-Oxobutanoic Acid
A primary method involves the hydrogenation of 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid. This nitro-substituted precursor is reduced using palladium on activated carbon (Pd/C) under hydrogen gas (1 bar) in methanol at 20°C for 3 hours. The reaction proceeds as follows:
$$
\text{4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid} \xrightarrow[\text{H}2, \text{Pd/C}]{\text{MeOH}} \text{Succinanilic acid, 4'-sulfanilamido-} + \text{H}2\text{O}
$$
Key Parameters
- Catalyst : 10 wt% Pd/C.
- Yield : 69%.
- Purification : Filtration through celite, solvent removal under vacuum, and recrystallization.
This method leverages the nitro group as a protected amine, which is selectively reduced without affecting other functional groups.
Condensation of Succinic Anhydride with Sulfanilamide
Amidation via Succinic Anhydride
The sulfanilamide moiety (4-aminobenzenesulfonamide) can be condensed with succinic anhydride to form the target compound. The reaction occurs in a polar aprotic solvent (e.g., dimethylformamide) under reflux:
$$
\text{Succinic anhydride} + \text{4-Aminobenzenesulfonamide} \rightarrow \text{Succinanilic acid, 4'-sulfanilamido-}
$$
Optimized Conditions
- Temperature : 80–100°C.
- Catalyst : Phosphorous acid (4.2% by mass) accelerates amide bond formation.
- Yield : ~80% (based on analogous succinimide syntheses).
Stepwise Synthesis via Protective Groups
Protective Group Strategy
To prevent undesired side reactions during sulfonylation, acetanilide is often used as a protective group. The synthesis follows these steps:
- Acetylation : Aniline is acetylated to acetanilide using acetic anhydride.
- Chlorosulfonation : Reaction with chlorosulfonic acid introduces the sulfonyl chloride group para to the acetamide.
- Ammonolysis : Treatment with aqueous ammonia yields 4-acetamidobenzenesulfonamide.
- Deprotection and Coupling : Hydrolysis of the acetamide group followed by reaction with succinic anhydride forms the final product.
Critical Considerations
- Chlorosulfonation Temperature : 130–140°C prevents carbonization.
- Purification : Activated carbon filtration and ethanol recrystallization ensure >99% purity.
Catalytic Coupling Reactions
Phosphorous Acid-Catalyzed Synthesis
Phosphorous acid (H₃PO₃) enhances the reaction between succinic acid and 4-aminobenzenesulfonamide by facilitating dehydration. Under optimal conditions (195°C, 6 hours), this method achieves 80.6% yield.
$$
\text{Succinic acid} + \text{4-Aminobenzenesulfonamide} \xrightarrow{\text{H}3\text{PO}3} \text{Succinanilic acid, 4'-sulfanilamido-} + \text{H}_2\text{O}
$$
Advantages
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Hydrogenation | Pd/C | 20 | 3 | 69 | >95 |
| Condensation | H₃PO₃ | 195 | 6 | 80.6 | >99 |
| Protective Group | - | 130–140 | 12 | 73.4 | >99 |
Key Insights
- Hydrogenation offers moderate yields but operates under mild conditions.
- Phosphorous acid-catalyzed condensation provides higher yields and purity, suitable for large-scale synthesis.
- Protective group strategies ensure regioselectivity but involve multi-step protocols.
Discussion of Challenges and Optimizations
Byproduct Formation
Excess urea in condensation reactions leads to succinamide byproducts, necessitating strict stoichiometric control. Similarly, incomplete chlorosulfonation results in sulfonic acid intermediates, requiring excess chlorosulfonic acid.
Solvent and Catalyst Selection
Methanol and DMF are preferred for hydrogenation and condensation, respectively. Pd/C and H₃PO₃ emerge as robust catalysts, though Pd/C’s cost may hinder industrial adoption.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize succinanilic acid, 4'-sulfanilamido- derivatives for biochemical applications?
- Methodological Answer : Synthesis typically involves coupling succinanilic acid with sulfonamide groups via NHS ester chemistry. For example, 2-(methoxycarbonyl) succinanilic acid NHS ester can react with amino-functionalized substrates (e.g., LacNAcβProNH₂) under controlled pH (7.5–8.5) and temperature (25–37°C) conditions . Characterization requires HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry to verify molecular weight. Ensure solvents are anhydrous, and monitor reaction progress using TLC with UV visualization .
Q. What analytical techniques are recommended for assessing the purity and stability of succinanilic acid, 4'-sulfanilamido- under varying experimental conditions?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against reference standards .
- Stability : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 40°C for 14 days. Monitor degradation via UV-Vis spectroscopy and quantify impurities using LC-MS .
Q. How should researchers design experiments to evaluate the compound’s solubility and compatibility with biological buffers?
- Methodological Answer : Prepare saturated solutions in PBS, Tris-HCl, or HEPES buffers at physiological pH (7.4). Use dynamic light scattering (DLS) to detect aggregation. For compatibility, incubate the compound with enzymes (e.g., sulfatase) and analyze by SDS-PAGE or fluorescence quenching assays to detect unintended interactions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for succinanilic acid, 4'-sulfanilamido- derivatives across studies?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., enzyme concentrations, incubation times) to minimize variability .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Bayesian inference) to compare datasets. Identify confounding variables (e.g., buffer ionic strength, temperature fluctuations) that may skew results .
- Orthogonal Validation : Confirm bioactivity via independent methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic studies) .
Q. How can researchers optimize enzymatic modification protocols for succinanilic acid, 4'-sulfanilamido- using sialyltransferases or sulfatases?
- Methodological Answer :
- Enzyme Selection : Use Pasteurella multocida α2-3-sialyltransferase (PmST1) for sialylation or sulfatase (e.g., Sigma-Aldrich S-9626) for desulfonation .
- Kinetic Optimization : Perform Michaelis-Menten kinetics to determine and . Adjust substrate ratios (e.g., CMP-sialic acid donor) and monitor reaction progress via fluorometric assays .
Q. What computational approaches are suitable for modeling the compound’s interactions with sulfonamide-binding proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., carbonic anhydrase). Validate with MD simulations (AMBER/NAMD) to assess stability .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent volume, catalyst loading) and identify critical quality attributes (CQAs) .
Data Presentation and Reporting Guidelines
- Raw Data : Include large datasets (e.g., HPLC chromatograms, kinetic curves) in appendices. Highlight processed data (e.g., IC₅₀ values, purity percentages) in the main text .
- Uncertainty Analysis : Report standard deviations (≥3 replicates) and instrument error margins (e.g., ±0.1°C for thermal cyclers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
